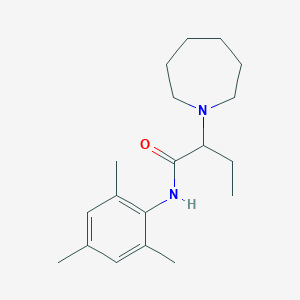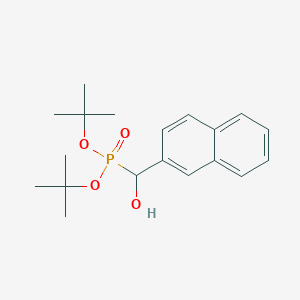
Di-tert-butyl (hydroxy(naphthalen-2-yl)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol is a complex organic compound that features a phosphoryl group bonded to a naphthalen-2-ylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol typically involves the reaction of naphthalen-2-ylmethanol with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of more efficient phosphorylating agents or catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl-naphthalen-2-ylmethanol derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl-naphthalen-2-ylmethanol oxides, while reduction could produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound can be used in studies involving phosphoryl group transfer reactions, which are important in various biological processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol exerts its effects involves the interaction of the phosphoryl group with various molecular targets. The phosphoryl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (bis(2,2,2-trifluoroethoxy)phosphoryl)acetate
- Bis[(2-methylpropan-2-yl)oxy]phosphoryl-[4-(bromomethyl)phenyl]methanol
Uniqueness
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol is unique due to its naphthalen-2-ylmethanol moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with aromatic systems are required.
Eigenschaften
CAS-Nummer |
132541-51-6 |
|---|---|
Molekularformel |
C19H27O4P |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol |
InChI |
InChI=1S/C19H27O4P/c1-18(2,3)22-24(21,23-19(4,5)6)17(20)16-12-11-14-9-7-8-10-15(14)13-16/h7-13,17,20H,1-6H3 |
InChI-Schlüssel |
SCGKDJMQZDQBLY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OP(=O)(C(C1=CC2=CC=CC=C2C=C1)O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OP(=O)(C(C1=CC2=CC=CC=C2C=C1)O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


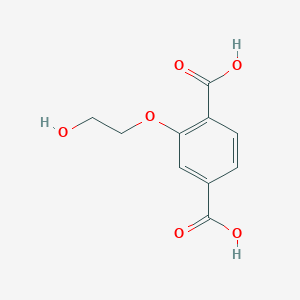
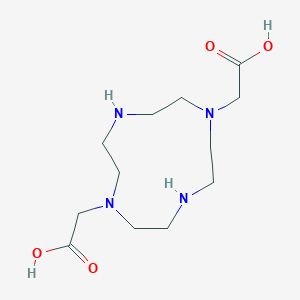

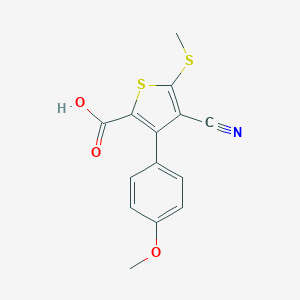
![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)
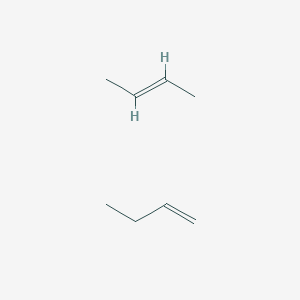
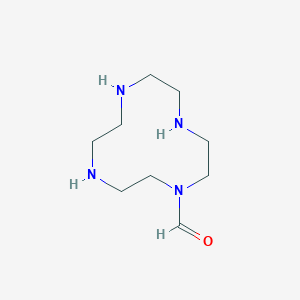
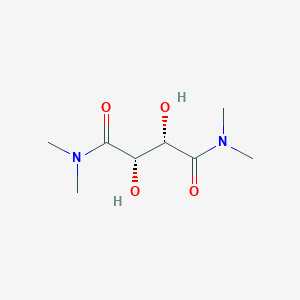
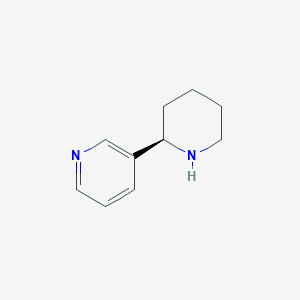
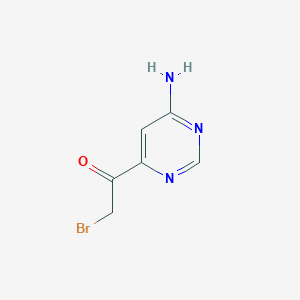
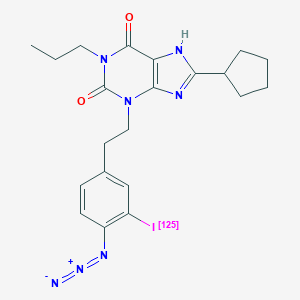
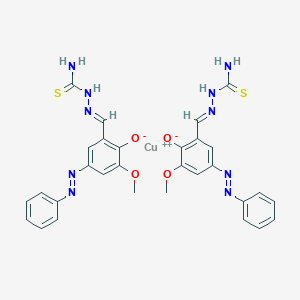
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
